Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 8-chloroquinoline derivatives, which undergo a series of reactions such as amination, esterification, and cyclization. The reaction conditions may vary, but common reagents include ethyl chloroformate, phenethylamine, and suitable catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
- Ethyl 8-chloro-2-oxo-4-(phenylamino)-1,2-dihydroquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24) |
InChI Key |
KRHBXMREDWMFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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